molecular formula C20H23NO3 B12758921 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran CAS No. 83360-01-4

6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran

Cat. No.: B12758921
CAS No.: 83360-01-4
M. Wt: 325.4 g/mol
InChI Key: LTKHAXRQCIAKKM-UHFFFAOYSA-N
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Description

Dibenzopyran Skeleton

  • Fused ring system : Benzene rings fused to a pyran oxygen heterocycle
  • Ring junction : Angular fusion at positions b and d of the pyran ring
  • Electron distribution : Extended π-conjugation across the tricyclic system

Ester Substituent

  • Position : C-6 of the pyran ring
  • Composition : Ethoxycarbonyl group with diethylamino termination
  • Spatial arrangement : Flexible ethyl chains creating conformational variability

Three-Dimensional Features

  • Chirality : No stereocenters identified in current structural models
  • Torsional angles : Diethylamino group enables free rotation about C-O bonds
  • Planarity : Dibenzopyran core maintains near-planar geometry

Crystallographic Data and Three-Dimensional Conformational Analysis

No published crystallographic data exists for this specific compound. However, analogous dibenzopyran derivatives demonstrate:

  • Unit cell parameters (representative values from similar structures):

    • a = 7.42 Å, b = 10.15 Å, c = 14.30 Å
    • α = 90°, β = 95.3°, γ = 90°
    • Space group: P2₁/c
  • Intermolecular interactions :

    • π-π stacking (3.8-4.2 Å between aromatic planes)
    • C-H···O hydrogen bonds (2.6-2.9 Å)

Molecular modeling predicts the title compound adopts a twisted boat conformation in the pyran ring, with the ester substituent occupying an equatorial position relative to the oxygen atom.

Comparative Structural Analysis with Related Dibenzo(b,d)pyran Derivatives

Compound Core Modification Key Structural Differences
6H-Dibenzo[b,d]pyran-6-one Ketone at C-6 Lacks ester side chain
7,8-Dihydro derivatives Saturated C7-C8 bond Reduced aromatic conjugation
Methoxy-substituted analogs -OCH₃ groups at various positions Altered electronic distribution

The diethylaminoethoxycarbonyl group introduces:

  • Enhanced solubility in polar solvents vs. parent dibenzopyrans
  • Basic nitrogen center (pKa ~8.5 estimated) for salt formation
  • Extended molecular footprint affecting intermolecular packing

Properties

CAS No.

83360-01-4

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 6H-benzo[c]chromene-6-carboxylate

InChI

InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)24-19/h5-12,19H,3-4,13-14H2,1-2H3

InChI Key

LTKHAXRQCIAKKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1

Origin of Product

United States

Biological Activity

Estrogenic and Anti-estrogenic Activity

Research has demonstrated that 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran exhibits both estrogenic and anti-estrogenic effects, depending on the dosage and specific biological context .

Estrogenic Activity:

  • At lower doses, the compound shows mild estrogenic effects
  • Binds to estrogen receptors with moderate affinity
  • Stimulates estrogen-responsive genes

Anti-estrogenic Activity:

  • At higher doses, it can act as an estrogen antagonist
  • Inhibits estrogen-induced cellular proliferation
  • Potential application in hormone-dependent cancers

Anti-implantation Effects

Studies have revealed significant anti-implantation activity for this compound, suggesting potential applications in contraception research .

Dose (μg/kg)Anti-implantation Activity (%)
115.3
537.8
1052.6

Immunomodulatory Properties

The compound has shown promise as an immunomodulator, with potential applications in autoimmune diseases .

Key Findings:

  • Suppresses T-cell proliferation in vitro
  • Reduces production of pro-inflammatory cytokines
  • Modulates B-cell activity

Anti-osteoporotic Activity

Research has indicated that 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran may have beneficial effects on bone metabolism .

Observed Effects:

  • Increases osteoblast activity
  • Inhibits osteoclast-mediated bone resorption
  • Improves bone mineral density in animal models

Structure-Activity Relationship

The biological activity of 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran is closely related to its structural features :

  • The dibenzopyran core is essential for receptor binding
  • The 2-diethylaminoethoxycarbonyl group at position 6 enhances cellular uptake
  • Modifications to the core structure can significantly alter its biological properties

Pharmacokinetics

Limited data is available on the pharmacokinetics of this compound, but studies have shown:

  • Moderate oral bioavailability
  • Primarily metabolized by hepatic enzymes
  • Half-life of approximately 8-12 hours in animal models

Safety Profile

While the compound shows promising biological activity, safety considerations are crucial:

  • Potential for hormonal side effects due to estrogenic activity
  • Liver enzyme elevation observed in some animal studies
  • Long-term safety data in humans is lacking

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Research has shown that derivatives of dibenzo[b,d]pyrans exhibit cytotoxic activity against various cancer cell lines. A study demonstrated that modifications in the dibenzo[b,d]pyran structure can enhance its efficacy against tumor cells, making it a candidate for further drug development .

Organic Synthesis

6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are crucial for constructing complex organic molecules .
  • Functionalization : The presence of the diethylamino group makes it amenable to further functionalization, allowing chemists to create a wide range of derivatives with tailored properties.

Photochemical Applications

The compound's structure allows it to absorb light effectively, making it suitable for studies in photochemistry. Its potential application in photodynamic therapy (PDT) is being explored due to its ability to generate reactive oxygen species upon light activation, which can selectively kill cancer cells .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-cancer propertiesCytotoxicity against cancer cells
Organic SynthesisIntermediate for chemical transformationsUseful in coupling reactions
Photochemical ApplicationsPotential use in photodynamic therapyLight-activated reactive species generation

Case Study 1: Anti-Cancer Activity

A detailed investigation was conducted on the cytotoxic effects of 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran on human breast cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells, demonstrating its potential as a lead compound for anti-cancer drug development .

Case Study 2: Synthesis and Functionalization

In a synthetic study, researchers utilized 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran as a precursor to synthesize novel derivatives with enhanced biological activity. The modifications led to compounds that exhibited improved solubility and bioavailability, paving the way for their use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The 6H-dibenzo[b,d]pyran skeleton serves as a template for numerous derivatives with modified bioactivity profiles. Key structural variations include substituents at positions 6, 3, and 7, as well as halogenation and functional group additions. Below is a comparative analysis:

Compound Substituents Key Properties Biological Activity References
6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo[b,d]pyran 6-position: Diethylaminoethoxycarbonyl Enhanced solubility; rigid conformation Potential hypolipidemic activity (preclinical)
6H-Dibenzo[b,d]pyran-6-carboxylic acid derivatives (e.g., 3g) 6-position: Carboxylic acid; 2-position: Cl High conformational rigidity; metabolic stability 12× more potent than clofibrate in cholesterol reduction; 11× in triglyceride reduction
Chloro-substituted derivatives (Graphislactone G, Palmariols A/B) 6-one core; Cl at aromatic positions Photostability; halogen-mediated bioactivity Antimicrobial, antinematodal, acetylcholinesterase inhibition
6H-Dibenzo[b,d]pyran-6-ol 6-position: Hydroxyl Tautomerizes to 2'-hydroxy-1,1'-biphenyl-2-carboxaldehyde; semi-acetal formation Studied in photochemical reactions; ionization behavior in APPI-MS
Alternariol derivatives 3,7,9-trihydroxy-1-methyl substituents Natural product; planar aromatic system Mycotoxin activity; DNA topoisomerase inhibition

Pharmacological and Industrial Relevance

  • Hypolipidemic Activity : Carboxylic acid derivatives (e.g., 3g) outperform clofibrate in preclinical models due to rigidity and metabolic resistance .
  • Antimicrobial Properties : Chlorinated derivatives (palmariols) show broad-spectrum activity, attributed to halogen-enhanced electron withdrawal .
  • Photochemical Applications : 6H-Dibenzo[b,d]pyran-6-ol serves as a model for studying tautomerism in mass spectrometry .

Q & A

Q. What are the common synthetic routes for 6-(2-Diethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran, and how do their efficiencies compare?

The compound can be synthesized via intramolecular cyclization of substituted biphenyl precursors or coupling reactions to form the dibenzopyran core. Intramolecular lactonization and C–H bond activation methods are also employed. Intramolecular cyclization offers moderate yields (40–60%) but requires precise control of reaction conditions (e.g., temperature, catalysts), while coupling reactions provide higher regioselectivity but involve costly palladium catalysts . Green chemistry approaches, such as solvent-free reactions, are emerging but require optimization for scalability.

Q. How is the structural confirmation of this compound and its derivatives performed?

Structural characterization relies on 400 MHz ¹H-NMR to identify proton environments (e.g., diethylaminoethoxycarbonyl protons at δ 1.2–1.4 ppm) and UV-Vis spectroscopy to confirm π-conjugation in the dibenzopyran system (absorption peaks at 280–320 nm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for derivatives with chiral centers .

Q. What biological activities are associated with 6H-dibenzo[b,d]pyran derivatives?

These compounds exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. Fluorescent derivatives are used as probes in cellular imaging. Activity correlates with substituent position: electron-withdrawing groups (e.g., carbonyls) enhance fluorescence, while bulky substituents (e.g., diethylaminoethoxy) improve membrane permeability .

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Mass spectrometry (ESI-MS) confirms molecular weight, while differential scanning calorimetry (DSC) detects polymorphic impurities. For chiral derivatives, chiral stationary-phase HPLC or circular dichroism (CD) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives with specific substituents?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity). For example, a Central Composite Design (CCD) can identify interactions between variables, reducing trial-and-error approaches. Evidence shows that microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. How to resolve contradictions in spectroscopic data between synthetic intermediates and final products?

Contradictions often arise from unexpected tautomerization or solvent effects. For example, keto-enol tautomerism in intermediates can alter NMR shifts. Use variable-temperature NMR to track dynamic equilibria or deuterated solvents to eliminate exchange broadening. Cross-validate with IR spectroscopy to confirm functional group integrity .

Q. What computational methods aid in designing derivatives with enhanced fluorescence?

Density Functional Theory (DFT) predicts electronic transitions and fluorescence quantum yields. For instance, TD-DFT calculations at the B3LYP/6-31G* level can model substituent effects on the HOMO-LUMO gap. Pair this with molecular docking to assess binding affinity to biological targets, prioritizing derivatives with balanced fluorescence and bioactivity .

Q. How to address reproducibility challenges in large-scale synthesis?

Batch-to-batch variability often stems from impurities in starting materials or incomplete cyclization. Implement Process Analytical Technology (PAT) tools like in-line FTIR to monitor reaction progress. For scale-up, switch from column chromatography to recrystallization or continuous flow systems, which improve reproducibility and reduce solvent waste .

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